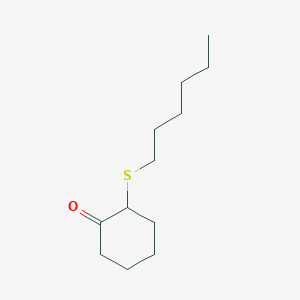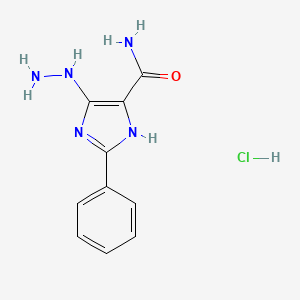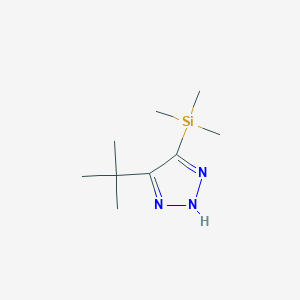
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is an organic compound with the molecular formula C10H9Cl3O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a trichloromethyl group, a phenyl group, and a methyl group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropene with trichloromethyl hypochlorite in the presence of a base. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently undergoes intramolecular cyclization to form the oxirane ring.
Another method involves the use of trichloromethyl carbenes generated from trichloromethyl chloroformate and a strong base. The carbene reacts with 2-methyl-3-phenylpropene to form the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are diols and alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs.
Industry: It is used in the production of specialty chemicals, including polymers and resins. Its reactivity with various nucleophiles makes it useful in the modification of polymer properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenyl-2-(trichloromethyl)oxirane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the trichloromethyl group can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The oxirane ring can also undergo ring-opening reactions, resulting in the formation of diols or other functionalized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-phenyl-2-(chloromethyl)oxirane
- 2-Methyl-3-phenyl-2-(bromomethyl)oxirane
- 2-Methyl-3-phenyl-2-(iodomethyl)oxirane
Uniqueness
2-Methyl-3-phenyl-2-(trichloromethyl)oxirane is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl-substituted oxiranes. The trichloromethyl group can participate in a variety of chemical reactions, including nucleophilic substitution and reduction, making this compound versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
88307-47-5 |
|---|---|
Molekularformel |
C10H9Cl3O |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
2-methyl-3-phenyl-2-(trichloromethyl)oxirane |
InChI |
InChI=1S/C10H9Cl3O/c1-9(10(11,12)13)8(14-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI-Schlüssel |
XHUXGAWGYNHOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)
![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)









![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
